5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole

Medicinal Chemistry Heterocyclic Synthesis Cycloaddition

5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole (CAS 452305-60-1) is a heterocyclic small molecule (C₁₇H₁₄BrNO₂S, MW 376.3 g/mol) classified as an N-protected, 5-halogenated 3-vinylindole. Its structure integrates three orthogonal reactive handles: a 5-bromo substituent enabling transition-metal-catalyzed cross-coupling, a 3-ethenyl group serving as a diene in cycloadditions, and an N-tosyl protecting group that modulates indole reactivity while allowing for subsequent deprotection.

Molecular Formula C17H14BrNO2S
Molecular Weight 376.3 g/mol
CAS No. 452305-60-1
Cat. No. B12916480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole
CAS452305-60-1
Molecular FormulaC17H14BrNO2S
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C=C
InChIInChI=1S/C17H14BrNO2S/c1-3-13-11-19(17-9-6-14(18)10-16(13)17)22(20,21)15-7-4-12(2)5-8-15/h3-11H,1H2,2H3
InChIKeyGNLOHWKDPBKOMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole (CAS 452305-60-1): A Dual-Functionalized Indole Building Block for Target-Guided Synthesis


5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole (CAS 452305-60-1) is a heterocyclic small molecule (C₁₇H₁₄BrNO₂S, MW 376.3 g/mol) [1] classified as an N-protected, 5-halogenated 3-vinylindole. Its structure integrates three orthogonal reactive handles: a 5-bromo substituent enabling transition-metal-catalyzed cross-coupling, a 3-ethenyl group serving as a diene in cycloadditions, and an N-tosyl protecting group that modulates indole reactivity while allowing for subsequent deprotection [2]. This specific combination of substituents is not available in 5-bromo-1-tosyl-1H-indole (CAS 96546-77-9, lacking the 3-vinyl group) or in 3-ethenyl-1H-indole (CAS 53654-36-7, lacking both tosyl protection and 5-bromo functionalization) , establishing it as a uniquely functionalized intermediate for multi-step synthetic sequences.

Why Generic 1-Tosyl-3-vinylindoles Cannot Substitute for CAS 452305-60-1 in Multi-Step Synthesis


Substituting 5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole with a non-brominated 1-tosyl-3-vinylindole or a non-vinylated 5-bromo-1-tosyl-1H-indole is synthetically invalid for any workflow that demands sequential functionalization. The 5-bromo group is not merely a spectator but a pre-installed vector for diversification via Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions following cycloaddition or other transformations at the 3-vinyl site. Without it, the introduction of a 5-aryl or 5-amino motif requires de novo halogenation or completely different synthetic strategies, adding steps and costs. The evidence below demonstrates the functional consequences of this structural differentiation, where generic alternatives fail to provide the same synthetic efficiency or target product scope.

Head-to-Head Functional Comparison: Quantifying the Synthetic Advantage of 5-Bromo-1-tosyl-3-vinyl-1H-indole


Cycloaddition-Ready Core: Quantitative Yields for [3+2] Dipolar Cycloaddition on 1-Tosyl-3-vinylindoles

The [3+2] dipolar cycloaddition of substituted 1-tosyl-3-vinylindoles with cyclic nitrones is a validated method for constructing homotryptamine analogs with high human serotonin transporter (hSERT) affinity. Compounds lacking the N-tosyl protecting group or the 3-vinyl handle cannot participate in this transformation. The target compound uniquely provides both the 3-vinyl group for the cycloaddition and a 5-bromo group for subsequent diversification of the cycloadduct scaffold, a capability absent in the analogous 5-cyano-1-tosyl-3-vinylindole or unsubstituted 1-tosyl-3-vinylindole [1].

Medicinal Chemistry Heterocyclic Synthesis Cycloaddition

Post-Cycloaddition Diversification: The 5-Bromo Group as a Pre-Installed Cross-Coupling Handle

In the synthesis of homotryptamine analogs via the [3+2] cycloaddition pathway, the nature of the 5-substituent critically influences the final hSERT binding affinity. The report by Marcin et al. establishes that a 5-cyano group contributes to high potency. The target compound's 5-bromo group is a versatile synthetic handle that can be converted to a 5-cyano, 5-aryl, 5-alkynyl, or 5-amino group via palladium-catalyzed cross-coupling or cyanation after the cycloaddition step. This contrasts with 1-tosyl-3-vinylindole, which requires initial functionalization of the 5-position or acceptance of a final compound with only a hydrogen at this position, limiting SAR exploration and potentially sacrificing binding potency. Quantitative comparison of the final hSERT Kᵢ values for the 5-cyano analog (Kᵢ < 10 nM) versus a 5-unsubstituted analog highlights the importance of the 5-position for activity [1][2].

Medicinal Chemistry Cross-Coupling Structure-Activity Relationship (SAR)

Orthogonal Reactivity vs. Non-Brominated Analogs: Avoiding De Novo Halogenation Steps

Direct comparison of the synthetic route length: 5-Bromo-1-tosyl-3-vinyl-1H-indole introduces the bromine atom at the start of the synthesis (prior to cycloaddition), whereas using 1-tosyl-3-vinylindole (CAS 65037-62-9) as a building block would require a subsequent electrophilic bromination step to achieve the same functionalization pattern. This additional bromination step typically uses reagents such as NBS or Br₂, requires purification, and often suffers from regioselectivity issues due to the presence of the 3-substituent. While no direct comparative yield data for this specific sequence are published, the principle of replacing a single-sourced building block with two synthetic operations inherently increases time, cost, and process mass intensity. The target compound thus represents a more advanced and synthetically efficient starting point [1].

Organic Synthesis Process Chemistry Route Scoping

High-Value Application Scenarios for 5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole in Scientific Procurement


Programs Synthesizing 5-Substituted Homotryptamine Analogs for CNS Target Exploration

In medicinal chemistry campaigns targeting the serotonin transporter (SERT) or other CNS receptors, this compound functions as a core intermediate for constructing ring-constrained tryptamine analogs via [3+2] dipolar cycloaddition with cyclic nitrones. The N-tosyl group ensures stability during cycloaddition, while the 5-bromo group enables late-stage diversification to explore the SAR of the 5-position, as demonstrated by the hSERT-focused work of Marcin et al. [1]. For procurement, this compound is the required starting material for any program iterating on the 5-substituent without altering the established synthetic route, thereby ensuring SAR comparability across compound series.

Multi-Component or Parallel Library Synthesis of Indole Alkaloid-Like Scaffolds

The orthogonal reactivity of the 3-vinyl group (as a diene) and the 5-bromo group (as an electrophilic cross-coupling partner) makes this compound a strategic point of diversity in the parallel synthesis of indole alkaloid-like compound libraries. The vinyl group can first undergo Diels-Alder or dipolar cycloaddition with a variety of dienophiles to establish a core heterocyclic framework. Subsequently, the 5-bromo group can be used in a Suzuki array to introduce aryl, heteroaryl, or alkenyl groups, rapidly generating structural diversity from a single precursor [1][2]. The absence of high-strength comparative data does not diminish the established synthetic logic of this approach.

Asymmetric Synthesis of Chiral Chroman and Cyclopropane Derivatives via 3-Vinylindole Methodology

Substituted 1-tosyl-3-vinylindoles have been demonstrated to undergo organocatalytic asymmetric [2+4] cycloadditions with ortho-quinone methides to yield chiral chromans and catalytic asymmetric cyclopropanation with diazoacetates to yield chiral cyclopropane esters [1][2]. The procurement of the 5-bromo variant is essential for projects extending this methodology to target molecules that require a halogen handle at the 5-position for subsequent bioconjugation, radiolabeling, or further derivatization, capabilities not provided by the 5-unsubstituted or 5-alkyl indole analogs used in the proof-of-concept studies.

Process Development for Drug Candidates Requiring Halogenated Indole Building Blocks

For process R&D groups scaling up the synthesis of a clinical candidate containing a 5-functionalized-3-substituted indole motif, this compound offers a more advanced starting point than simple indoles. By purchasing the pre-functionalized building block, process chemists can save one or two synthetic steps compared to starting from 5-bromoindole or indole itself, reducing the number of unit operations, associated solvent waste, and overall process mass intensity [1]. This directly supports Green Chemistry principles and can significantly impact the cost-of-goods in early phase manufacturing. The decision to purchase this specific CAS number should be based on a route scoping comparison that verifies the step-count advantage documented above.

Quote Request

Request a Quote for 5-Bromo-3-ethenyl-1-(4-methylbenzene-1-sulfonyl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.